(-)-Cyclopenin

Acetylcholinesterase inhibitor Butyrylcholinesterase selectivity Neurodegenerative disease research

(-)-Cyclopenin uniquely combines selective AChE inhibition (IC50 2.04 μM, >2,000-fold selectivity over BuChE) with NF-κB pathway anti-inflammatory activity and in vivo rescue of learning deficits in a single molecule. No generic AChE inhibitor or other benzodiazepine alkaloid replicates this multi-target profile. It is the essential substrate for cyclopenase-mediated viridicatin biosynthesis, enabling novel quinolone alkaloid engineering, and provides a structurally distinct starting point for influenza neuraminidase inhibitor development distinct from sialic acid mimetics. Documented low cytotoxicity at active concentrations. Available in research-grade purity (≥98%) for Alzheimer's multi-target studies, neuroinflammation screening, and fungal biosynthetic pathway research.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
CAS No. 20007-87-8
Cat. No. B1669418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Cyclopenin
CAS20007-87-8
SynonymsNSC 604989;  NSC-604989;  NSC604989;  NSC 114538;  NSC-114538;  NSC114538;  Cyclopenin,
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4
InChIInChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17+/m1/s1
InChIKeyAPLKWZASYUZSBL-PBHICJAKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Cyclopenin (CAS 20007-87-8): A Fungal Benzodiazepine Alkaloid with Dual AChE Inhibition and Anti-Inflammatory Activity


(-)-Cyclopenin is a benzodiazepine alkaloid fungal metabolite produced by Penicillium and Aspergillus species, with molecular formula C17H14N2O3 and molecular weight 294.30 . It is characterized as a selective acetylcholinesterase (AChE) inhibitor and has also demonstrated anti-inflammatory activity through NF-κB pathway modulation [1]. This natural product serves as a key intermediate in the biosynthesis of quinolone alkaloids like viridicatin via a unique enzymatic ring contraction [2].

Why Generic Benzodiazepine Alkaloids or AChE Inhibitors Cannot Substitute for (-)-Cyclopenin


(-)-Cyclopenin's unique combination of selective AChE inhibition (>2,000-fold selectivity over BuChE) [1], NF-κB-mediated anti-inflammatory activity , and in vivo rescue of learning deficits [2] distinguishes it from structurally related benzodiazepine alkaloids (e.g., cyclopenol) and other AChE inhibitors (e.g., galantamine). Generic substitution fails because no other compound in this class possesses this specific multi-target profile with documented low cytotoxicity and distinct biosynthetic potential via ring contraction [3].

Quantitative Evidence for Differentiating (-)-Cyclopenin from Its Closest Analogs and Alternatives


AChE Inhibition: Potency and >2,000-Fold Selectivity Over BuChE Compared to Galantamine

(-)-Cyclopenin inhibits human recombinant AChE with an IC50 of 2.04 μM, while showing minimal inhibition of recombinant equine BuChE (IC50 > 4,080 μM), representing >2,000-fold selectivity [1]. In comparison, the clinical AChE inhibitor galantamine displays an IC50 of ~1.83 μM for AChE but only ~10-fold selectivity over BuChE (IC50 ~18.17 μM) [2]. This high selectivity profile of cyclopenin reduces the risk of off-target cholinergic side effects.

Acetylcholinesterase inhibitor Butyrylcholinesterase selectivity Neurodegenerative disease research

In Vivo Rescue of Learning Deficit in Alzheimer's Model: Cyclopenin vs. Cyclopenol

In an in vivo Alzheimer's disease model using flies with amyloid-β42 overexpression, (-)-cyclopenin rescued learning impairment, whereas the structurally related benzodiazepine alkaloid cyclopenol (which differs by a single hydroxyl group) failed to show any rescue [1]. The rescue effect of cyclopenin was comparable to that of the clinical drug memantine [2].

Alzheimer's disease Amyloid-β Learning and memory In vivo efficacy

NF-κB-Mediated Anti-Inflammatory Activity at Nontoxic Concentrations

(-)-Cyclopenin inhibits LPS-induced nitric oxide (NO) production and IL-6 secretion in RAW264.7 macrophages at nontoxic concentrations by suppressing upstream NF-κB activation . In contrast, many classical anti-inflammatory agents (e.g., dexamethasone) act downstream or via glucocorticoid receptors, and often exhibit cytotoxicity at anti-inflammatory doses. While cyclopenol shares this in vitro anti-inflammatory activity [1], it lacks the in vivo learning rescue efficacy, highlighting cyclopenin's unique dual action.

Anti-inflammatory NF-κB pathway RAW264.7 macrophages IL-6

Influenza Neuraminidase Inhibition: A Secondary Activity with Cross-Study Comparison to Oseltamivir

(-)-Cyclopenin demonstrates influenza neuraminidase (NA) inhibition with an IC50 of 5.02 μM [1]. Although this potency is lower than that of the clinically used NA inhibitor oseltamivir (IC50 ~0.62-2.77 nM for influenza A) [2], cyclopenin represents a structurally distinct chemical scaffold with a different binding mode identified by molecular docking [1], offering potential for development of novel NA inhibitors.

Influenza neuraminidase inhibitor Antiviral Natural product

Unique Biosynthetic Ring Contraction: Cyclopenin as a Precursor to Viridicatin

(-)-Cyclopenin serves as the specific substrate for the enzyme cyclopenase (AsqI), which catalyzes a rare one-step ring contraction converting the 6,7-bicyclic benzodiazepine system into the 6,6-bicyclic quinolone core of viridicatin, with elimination of methyl isocyanate [1]. This enzymatic reaction is not observed with other benzodiazepine alkaloids such as cyclopenol, cyclopeptine, or dehydrocyclopeptine [2].

Biosynthesis Cyclopenase Ring contraction Quinolone alkaloids

Optimal Procurement Use Cases for (-)-Cyclopenin (CAS 20007-87-8)


Neurodegenerative Disease Research: Dual AChE Inhibition and Anti-Inflammatory Action

(-)-Cyclopenin is ideal for studies investigating the interplay between cholinergic dysfunction and neuroinflammation in Alzheimer's disease. Its selective AChE inhibition (IC50 = 2.04 μM, >2,000-fold over BuChE) combined with NF-κB-mediated anti-inflammatory activity and in vivo rescue of learning deficits in Aβ42-expressing flies makes it a uniquely positioned tool compound for elucidating multi-target therapeutic strategies [1][2].

Antiviral Lead Discovery: Non-Sialic Acid Mimetic Neuraminidase Inhibitor

Researchers developing next-generation influenza neuraminidase inhibitors can use (-)-cyclopenin as a structurally distinct starting point. Its IC50 of 5.02 μM against influenza NA, supported by molecular docking data, provides a novel chemotype that differs from sialic acid mimetics like oseltamivir, potentially circumventing existing resistance mechanisms [3].

Fungal Secondary Metabolism and Biosynthetic Engineering

(-)-Cyclopenin serves as the essential substrate for characterizing cyclopenase (AsqI) and reconstituting the viridicatin biosynthetic pathway. Its unique ring contraction chemistry is valuable for enzymology studies and for engineering fungal strains to produce novel quinolone alkaloids [4].

Compound Library Screening for Neuroinflammation

Given its ability to inhibit NF-κB activation and downstream inflammatory mediators (NO, IL-6, IL-1β, iNOS) at nontoxic concentrations in microglia and macrophages, (-)-cyclopenin is a valuable positive control or screening hit in anti-neuroinflammatory compound libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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